Orthogonal Protection Strategy vs. Directly Reactive Analogs
Tri-GalNAc(OAc)3 Cbz is differentiated from directly reactive triantennary GalNAc analogs, such as Tri-GalNAc-NHS ester, by its protective group profile. While the NHS ester has a reported Kd of ~2.5 nM for ASGPR binding, it is designed for immediate, single-step amine conjugation . In contrast, Tri-GalNAc(OAc)3 Cbz requires sequential deprotection (e.g., hydrogenolysis of Cbz, then acetyl hydrolysis) before it can be conjugated, offering a distinct and necessary synthetic route for multi-step conjugate assembly .
| Evidence Dimension | Reactive Functionality |
|---|---|
| Target Compound Data | Cbz-protected amine and peracetylated sugars; requires deprotection prior to conjugation. |
| Comparator Or Baseline | Tri-GalNAc-NHS ester: Pre-activated NHS ester for direct amine coupling; Kd ~2.5 nM. |
| Quantified Difference | Qualitative difference in synthetic utility; no direct binding data available for the protected target compound. |
| Conditions | Synthetic chemistry context; ASGPR binding affinity reported for the final conjugate, not the protected intermediate. |
Why This Matters
Procurement of this specific compound is required for synthetic protocols that mandate a protected intermediate, ensuring the correct sequence of deprotection and conjugation steps.
